(2,4-dimethoxyphenyl)trimethylsilane

Description

Contextualization of Organosilicon Compounds in Modern Synthetic Chemistry

Organosilicon compounds have carved a unique niche in synthetic chemistry due to the distinct properties imparted by the silicon atom. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon bond, and it possesses a degree of polarity with a partial positive charge on the silicon and a partial negative charge on the carbon. bldpharm.com This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a feature that chemists have adeptly exploited. bldpharm.com The introduction of a silyl (B83357) group into a molecule can alter its chemical properties, enhance biological activity, and improve pharmacological profiles. researchgate.net Furthermore, organosilicon reagents are instrumental in controlling stereoselectivity during complex molecule synthesis and can serve as versatile functional handles for further chemical transformations. researchgate.net

Historical Development and Evolution of Arylsilane Reagents

The journey of arylsilane chemistry began in the late 19th century. In 1885, the first synthesis of an arylsilane, tetraphenylsilane, was achieved through a Würtz-Fittig type reaction involving chlorobenzene, tetrachlorosilane, and sodium metal. libretexts.orgscholaris.ca Early pioneering work by Frederic Kipping in the early 20th century, utilizing Grignard reagents to form alkyl and arylsilanes, laid a substantial foundation for the field. bldpharm.com Over the decades, the synthetic toolbox for creating arylsilanes has expanded significantly to include methods like the reaction of aryl halides with chlorosilanes and a metal, stepwise Grignard reagent formation followed by reaction with a chlorosilane, and transition-metal-catalyzed reactions. libretexts.orgscholaris.ca These advancements have made a wide variety of arylsilanes readily accessible, paving the way for their extensive use as blocking groups, traceless linkers in solid-phase synthesis, and as key intermediates in cross-coupling reactions. libretexts.orgscholaris.ca

Structural Features and Electronic Properties of (2,4-Dimethoxyphenyl)trimethylsilane

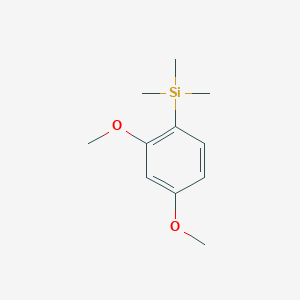

This compound possesses a unique combination of structural and electronic features that dictate its reactivity. The molecule consists of a benzene (B151609) ring substituted with a trimethylsilyl (B98337) group and two methoxy (B1213986) groups at the 2- and 4-positions.

The trimethylsilyl group (-Si(CH₃)₃) is sterically bulky and, more importantly, influences the electronic nature of the aromatic ring. The silicon atom is more electropositive than carbon, leading to a C-Si bond that can act as a weak electron donor through hyperconjugation and inductive effects. This donation of electron density can activate the aromatic ring towards electrophilic attack.

The two methoxy groups (-OCH₃) are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring, particularly at the positions ortho and para to them. The combined electronic effects of the trimethylsilyl and the two methoxy groups make the aromatic ring of this compound highly activated towards electrophilic substitution. The specific positioning of these groups directs the regioselectivity of these reactions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 952341-04-7 chemicalbook.com |

| Molecular Formula | C₁₁H₁₈O₂Si bldpharm.com |

| Molecular Weight | 210.35 g/mol bldpharm.com |

Overview of Research Trajectories and Potential Applications of this compound

Research involving this compound primarily revolves around its utility as a versatile intermediate in organic synthesis, stemming from the predictable reactivity of the C-Si bond. A key reaction of arylsilanes is ipso-substitution, where an incoming electrophile replaces the silyl group. This process is highly efficient due to the stabilization of the cationic intermediate by the silicon group.

One of the most significant applications of this reactivity is in the synthesis of specifically substituted aromatic compounds. For instance, the trimethylsilyl group can be readily replaced by a halogen, such as bromine, through electrophilic bromodesilylation. This allows for the regioselective introduction of a bromine atom at the position formerly occupied by the silyl group, a transformation that might be difficult to achieve with high selectivity through direct bromination of the corresponding dimethoxybenzene.

Another important reaction is protodesilylation, the cleavage of the C-Si bond and its replacement with a hydrogen atom. This reaction can be catalyzed by acids or bases and is useful for removing the silyl group after it has served its purpose as a directing or protecting group.

While specific, large-scale industrial applications of this compound are not widely documented, its value lies in its role as a building block in the laboratory-scale synthesis of complex organic molecules, including potentially pharmacologically active compounds and materials with specific electronic properties. The electron-rich nature of the dimethoxyphenyl moiety, combined with the synthetic flexibility of the trimethylsilyl group, makes it a valuable tool for chemists exploring the synthesis of novel functional materials and bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2Si/c1-12-9-6-7-11(14(3,4)5)10(8-9)13-2/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPQLVDPBJMVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[Si](C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dimethoxyphenyl Trimethylsilane

Strategies for Carbon-Silicon Bond Formation in Substituted Aryl Systems

The creation of a carbon-silicon (C-Si) bond on an aromatic ring is the key step in the synthesis of arylsilanes. The strategies to achieve this can be broadly categorized. One fundamental approach involves the reaction of an organometallic nucleophile with a silicon electrophile. nih.gov In this method, an aryl organometallic species, such as an organolithium or Grignard reagent, attacks a halosilane, displacing the halide to form the C-Si bond. organic-chemistry.orgwikipedia.orgnih.gov

Conversely, the polarity can be reversed, where a silyl (B83357) anion reacts with an aryl electrophile. However, a more common and versatile strategy in modern organic synthesis is the transition-metal-catalyzed cross-coupling reaction. researchgate.net These reactions have significantly expanded the scope and functional group tolerance for C-Si bond formation. acs.orgnih.gov

Another important strategy is the direct C-H silylation of aromatic compounds. This method is highly atom-economical as it avoids the pre-functionalization of the aromatic ring. researchgate.net While powerful, controlling regioselectivity in substituted aryl systems like 1,3-dimethoxybenzene (B93181) can be challenging and often requires specific directing groups or catalysts. The choice of strategy depends on the availability of starting materials, desired substitution pattern, and tolerance to various functional groups present in the molecule. nih.gov

Optimized Synthesis via Organometallic Intermediates

The use of organometallic intermediates remains a robust and widely practiced method for the synthesis of (2,4-dimethoxyphenyl)trimethylsilane. This approach typically involves the generation of a potent carbon-centered nucleophile from an aryl halide, which then reacts with an electrophilic silicon source like chlorotrimethylsilane (B32843).

The Grignard reaction is a classic and reliable method for forming C-Si bonds. The synthesis begins with the formation of the Grignard reagent, (2,4-dimethoxyphenyl)magnesium bromide, from 1-bromo-2,4-dimethoxybenzene (B92324) and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orglibretexts.orghymasynthesis.com This organomagnesium compound is a powerful nucleophile. leah4sci.comyoutube.com

The subsequent and final step is the reaction of this Grignard reagent with an electrophilic silicon species, most commonly chlorotrimethylsilane (TMS-Cl). The nucleophilic carbon of the Grignard reagent attacks the silicon atom of TMS-Cl, displacing the chloride ion and forming the stable C-Si bond of this compound. youtube.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. libretexts.org

Table 1: Grignard Reagent-Mediated Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Key Intermediate | Product |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2,4-dimethoxybenzene | Magnesium (Mg) turnings | Anhydrous THF | (2,4-Dimethoxyphenyl)magnesium bromide | - |

| 2 | (2,4-Dimethoxyphenyl)magnesium bromide | Chlorotrimethylsilane (TMS-Cl) | Anhydrous THF | - | This compound |

Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. nih.gov The synthesis of (2,4-dimethoxyphenyl)lithium can be achieved through two primary routes: direct lithiation (deprotonation) of 1,3-dimethoxybenzene or via halogen-lithium exchange from 1-bromo- or 1-iodo-2,4-dimethoxybenzene. The methoxy (B1213986) groups in 1,3-dimethoxybenzene direct the lithiation to the C2 position (between the two methoxy groups) or the C4 position. The use of a strong lithium amide base can favor deprotonation at the C2 position. However, for the synthesis of the 2,4-disubstituted product, halogen-lithium exchange is more regioselective. For instance, treating 1-bromo-2,4-dimethoxybenzene with a strong base like tert-butyllithium (B1211817) at low temperatures (-78°C) generates the desired (2,4-dimethoxyphenyl)lithium intermediate. organic-chemistry.org This is then quenched with chlorotrimethylsilane to yield the final product.

Organozinc reagents, which can be prepared via transmetalation from organolithium or Grignard reagents, have also been utilized. Zinc-catalyzed reactions of organomagnesium reagents with chlorosilanes provide an efficient route to tetraorganosilanes under mild conditions. organic-chemistry.org

Catalytic Hydrosilylation Routes to Arylsilane Derivatives

Catalytic hydrosilylation is an atom-economical process that typically involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. sigmaaldrich.comdigitellinc.com While direct hydrosilylation of an aromatic C-H bond is challenging, related processes can be envisioned. For instance, a precursor like 1,3-dimethoxy-dehydrobenzene (an aryne) could theoretically undergo hydrosilylation. More practically, this method is applied to precursors containing unsaturation, such as vinyl or alkynyl-substituted dimethoxybenzenes.

The reaction is commonly catalyzed by transition metals, with platinum complexes like Karstedt's catalyst being classical choices. sigmaaldrich.com Rhodium and palladium catalysts are also effective. organic-chemistry.orgmdpi.com The choice of catalyst and silane (B1218182) can influence the regio- and stereoselectivity of the addition. sigmaaldrich.comnih.gov For example, a precursor like 1-ethynyl-2,4-dimethoxybenzene (B1643500) could be hydrosilylated with trichlorosilane, followed by methylation to install the trimethylsilyl (B98337) group. This route is less direct for synthesizing this compound itself compared to organometallic approaches but is a powerful method for creating a wide variety of functionalized arylsilanes.

Cross-Coupling Based Synthetic Routes

Transition metal-catalyzed cross-coupling reactions represent a powerful and modern approach to C-Si bond formation. researchgate.net The Hiyama coupling, which involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator, is a prominent example. acs.orgnih.gov In a synthetic strategy for this compound, one could envision the coupling of a silylating agent like hexamethyldisilane (B74624) with 1-bromo-2,4-dimethoxybenzene.

Palladium catalysts are central to these transformations, often requiring specific phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.govgelest.com The general scheme involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the silicon nucleophile and subsequent reductive elimination to yield the arylsilane product and regenerate the catalyst. Variations using copper or nickel catalysts have also been developed, expanding the scope and applicability of cross-coupling for arylsilane synthesis. organic-chemistry.orgresearchgate.net These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. acs.org

Table 2: Comparison of Synthetic Routes

| Method | Aryl Source | Silicon Source | Key Reagent/Catalyst | Key Advantage |

|---|---|---|---|---|

| Grignard | 1-Bromo-2,4-dimethoxybenzene | Chlorotrimethylsilane | Magnesium | Reliable, well-established |

| Organolithium | 1-Bromo-2,4-dimethoxybenzene | Chlorotrimethylsilane | n-BuLi or t-BuLi | High reactivity |

| Cross-Coupling | 1-Bromo-2,4-dimethoxybenzene | Hexamethyldisilane | Palladium catalyst | High functional group tolerance |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve safety. yale.edu Key principles include waste prevention, maximizing atom economy, and using catalytic reagents over stoichiometric ones. yale.edudokumen.pub

Atom Economy : Catalytic routes like direct C-H silylation or hydrosilylation are inherently more atom-economical than organometallic methods, which generate stoichiometric amounts of metal halide salts as byproducts. digitellinc.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Cross-coupling and hydrosilylation routes exemplify this principle, as a small amount of catalyst can generate a large amount of product, reducing waste.

Safer Solvents : Traditional syntheses often use volatile and flammable ether solvents. Research into greener syntheses focuses on replacing these with safer alternatives or developing solvent-free reaction conditions. dokumen.pub

Reduce Derivatives : Methods that avoid protection/deprotection steps or the pre-functionalization of starting materials (like direct C-H activation) are preferred as they reduce the number of synthetic steps and the amount of waste generated.

By optimizing reaction conditions to favor catalysis, reduce solvent use, and improve energy efficiency, the synthesis of this compound can be made more sustainable.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields

The synthesis of this compound is primarily approached through two main strategies: the reaction of a pre-formed organometallic reagent with a silicon electrophile, and the direct catalytic C-H silylation of 1,3-dimethoxybenzene. The efficiency, selectivity, and yield of these methods are critically dependent on the reaction conditions and the nature of the reagents and catalysts employed.

Organometallic Routes: Grignard and Organolithium Reagents

The most conventional approach to forming the C-Si bond in this compound involves the reaction of a corresponding aryl Grignard or aryllithium reagent with an electrophilic silicon source, typically trimethylchlorosilane.

Catalytic C-H Silylation

Direct C-H bond silylation has emerged as a more atom-economical and efficient alternative to traditional organometallic methods. These reactions are typically catalyzed by transition metals such as iridium or rhodium. However, the regioselectivity of these reactions is often governed by steric factors.

Iridium and Rhodium-Catalyzed Silylation: For 1,3-dimethoxybenzene, iridium- and rhodium-catalyzed C-H silylation reactions have been investigated. These catalytic systems generally exhibit a strong preference for silylation at the least sterically hindered positions. As a result, the major product is typically the C5-silylated isomer, with only minor amounts of the desired this compound being formed. While these methods can be highly efficient for accessing other isomers, they are not selective for the C2 position of 1,3-dimethoxybenzene. The development of directing groups that can override the inherent steric preferences of the substrate is an active area of research but adds extra steps to the synthetic sequence.

Comparative Data

The following table provides an illustrative comparison of the different synthetic methodologies for preparing this compound. The presented yields and selectivities are based on general principles and data from analogous systems, as specific comparative studies for this exact compound are not extensively documented in the public literature.

Mechanistic Investigations and Reactivity Profiles of 2,4 Dimethoxyphenyl Trimethylsilane

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.orgvanderbilt.edu In (2,4-dimethoxyphenyl)trimethylsilane, the aromatic ring is substituted with two strongly activating methoxy (B1213986) (-OCH3) groups and a trimethylsilyl (B98337) (-Si(CH3)3) group.

Regioselectivity: The outcome of electrophilic substitution is dictated by the directing effects of the existing substituents.

Methoxy Groups: The -OCH3 groups are powerful activating, ortho, para-directors due to their ability to donate electron density to the ring via resonance. youtube.comlibretexts.org The oxygen's lone pairs stabilize the positive charge in the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions. youtube.comlibretexts.org

Trimethylsilyl Group: The -Si(CH3)3 group typically acts as an ipso-directing group. This means the incoming electrophile tends to replace the silyl (B83357) group itself. This is attributed to the stabilization of the cationic intermediate by the silicon atom through hyperconjugation (σ-π conjugation) and the relative weakness of the C-Si bond compared to the C-H bond.

The regioselectivity in this compound is a result of the interplay between these directing effects. The two methoxy groups strongly activate the ring towards electrophilic attack. The position para to the 2-methoxy group and ortho to the 4-methoxy group (C5) is highly activated. Similarly, the position ortho to the 2-methoxy group (C3) is activated. The position of the silyl group (C1) is also an electrophilic "hot spot" due to the ipso-directing nature of silicon. The ultimate product distribution will depend on the nature of the electrophile and the reaction conditions. For many strong electrophiles, ipso-substitution at the silyl-bearing carbon is a common pathway. le.ac.uk In some cases, particularly in dinitration reactions of dialkoxybenzenes, a single electron transfer (SET) mechanism may influence the regioselectivity. nih.gov

Nucleophilic Activation and Silicon-Carbon Bond Cleavage Pathways

The silicon-carbon (Si-C) bond, while generally stable, can be cleaved under specific conditions. le.ac.ukscholaris.ca In arylsilanes like this compound, this cleavage can be initiated by either nucleophilic or electrophilic reagents.

Nucleophilic cleavage is particularly characteristic of organosilanes. It typically requires an activating agent, most commonly a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or a strong base. canterbury.ac.nzorganic-chemistry.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. organic-chemistry.org This intermediate significantly weakens the Si-C bond, making the aryl group a better leaving group. The electron-rich nature of the 2,4-dimethoxyphenyl group can further facilitate this process. The mechanism is thought to involve the formation of an aryl anion or a related species, which is then protonated by a proton source in the reaction mixture (e.g., solvent). canterbury.ac.nz

Electrophilic cleavage of the aryl-silicon bond is also a well-established process and is the basis for the ipso-substitution discussed previously. le.ac.ukle.ac.uk Protic acids or Lewis acids can promote the cleavage, where the electrophile attacks the carbon atom of the Si-C bond. le.ac.uk

Recent research has also explored enzymatic pathways for Si-C bond cleavage, although this is more relevant to siloxanes, it points to novel future possibilities. rsc.org The cleavage of the robust Si-F bond to enable Si-C bond formation has also been a subject of study, highlighting the unique reactivity patterns of organosilicon compounds. researchgate.net

Transmetalation Reactions Involving Organosilicon Reagents

Transmetalation is a key elementary step in many cross-coupling reactions. It involves the transfer of an organic group from one metal (or metalloid, like silicon) to another, typically a transition metal like palladium. youtube.com For organosilanes such as this compound to participate in transmetalation, the Si-C bond must be activated. organic-chemistry.org

As in nucleophilic cleavage, this activation is usually achieved by a nucleophilic species, such as fluoride ions or a base. libretexts.orgwikipedia.org The activator attacks the silicon atom to form a more reactive pentacoordinate silicate. This hypervalent species is sufficiently nucleophilic to transfer its aryl group (the 2,4-dimethoxyphenyl moiety) to the palladium(II) center that has undergone oxidative addition in the catalytic cycle. nih.govyoutube.com The general sequence for a palladium-catalyzed reaction is:

Activation: The organosilane reacts with an activator (e.g., F⁻) to form a reactive silicate.

Transmetalation: The activated silicate transfers the aryl group to the Pd(II)-halide complex, displacing the halide and forming a diorganopalladium(II) intermediate.

The nature of the substituents on the silicon atom and the aryl ring can influence the rate and efficiency of transmetalation. For trimethylsilyl groups, a potent activator is generally required. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Detailed Mechanistic Elucidation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Organosilanes, including this compound, can serve as the organometallic partner in these reactions, most notably in Hiyama and Suzuki-Miyaura type couplings. nih.gov

The general catalytic cycle for these reactions involves three main steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Other Transition Metal-Catalyzed Coupling Pathways

The most prominent alternative to Suzuki-Miyaura type reactions for organosilanes is the Hiyama coupling. wikipedia.orgnih.gov Discovered in 1988, this reaction directly utilizes organosilanes with organic halides catalyzed by palladium. wikipedia.org The key feature of the Hiyama coupling is the necessity of a silicate-activating agent, such as fluoride salts (TBAF, TASF) or bases, to facilitate the transmetalation step. organic-chemistry.orgwikipedia.org

The catalytic cycle for the Hiyama coupling of this compound with an aryl halide (Ar'-X) would be as follows:

Oxidative Addition: Pd(0) adds to Ar'-X to form Ar'-Pd(II)-X.

Activation & Transmetalation: this compound is activated by a fluoride ion to form [(2,4-dimethoxyphenyl)Si(CH₃)₃F]⁻. This species then transmetalates with Ar'-Pd(II)-X to yield (Ar')-Pd(II)-(2,4-dimethoxyphenyl) and displaces the halide and silyl byproduct.

Reductive Elimination: The diorganopalladium complex eliminates the biaryl product, Ar'-(2,4-dimethoxyphenyl), regenerating the Pd(0) catalyst.

The reaction tolerates a wide variety of functional groups and has become a valuable alternative to other cross-coupling methods due to the low toxicity and high stability of organosilanes. nih.govyoutube.com Recent developments have focused on fluoride-free conditions, often using organosilanols or specific bases. acs.org

Table 1: General Conditions for Palladium-Catalyzed Hiyama Coupling of Arylsilanes

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | nih.gov |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃, XPhos) or N-heterocyclic carbenes (NHCs) | nih.gov |

| Organosilane | Ar-Si(CH₃)₃, Ar-Si(OR)₃, Arylsilanols | organic-chemistry.orgacs.org |

| Coupling Partner | Aryl/vinyl halides (I, Br, Cl) or triflates | wikipedia.org |

| Activator | Fluoride source (TBAF, CsF, KF) or Base (NaOH, K₃PO₄) | organic-chemistry.orgnih.gov |

| Solvent | THF, Dioxane, Toluene, DMF | nih.gov |

Radical Reactions and Single Electron Transfer Processes

While many reactions of organosilanes are polar, they can also participate in radical chemistry. The Si-C bond can be cleaved homolytically under certain conditions, though this is less common for unstrained aryl-silicon bonds compared to other pathways. More relevant is the involvement of the organosilane in single electron transfer (SET) processes. nih.govnumberanalytics.com

In a SET mechanism, the electron-rich this compound could act as an electron donor to a suitable acceptor. nih.govsigmaaldrich.com This electron transfer would generate a radical cation of the arylsilane. The fate of this radical cation would depend on the reaction conditions, but it could lead to Si-C bond cleavage to produce a phenyl radical and a silyl cation. acs.org This type of activation is distinct from the polar two-electron pathways described above. For instance, SET processes have been proposed in reactions of organosilanes with trifluoromethylarenes and in certain photoredox-catalyzed reactions. nih.govnih.gov The nitration of some dialkoxybenzenes has also been suggested to proceed via a SET mechanism. nih.gov While specific studies on the radical reactions of this compound are not prevalent, its electron-rich aromatic system makes it a plausible candidate for SET processes under appropriate oxidative conditions. rsc.org

Influence of Methoxy Substituents on Electronic Properties and Reactivity Directivity

The electronic character and reactivity of the aromatic ring in this compound are profoundly influenced by the interplay of the electronic effects of the two methoxy groups and the trimethylsilyl substituent. The methoxy group exhibits a dual electronic nature; it is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. wikipedia.orglibretexts.org Conversely, the trimethylsilyl group is primarily considered an electron-releasing group, capable of stabilizing a positive charge at the beta-position through hyperconjugation. organic-chemistry.org The combination of these substituents creates a unique reactivity profile for the aromatic ring, particularly in electrophilic aromatic substitution reactions.

The two methoxy groups at the C2 and C4 positions synergistically activate the aromatic ring towards electrophilic attack. Their strong electron-donating resonance effects significantly increase the electron density of the benzene (B151609) ring, making it more nucleophilic. This activation is more pronounced than in anisole (B1667542) (methoxybenzene) due to the presence of the second methoxy group.

The directing influence of the substituents determines the position of electrophilic attack. In this compound, the positions ortho and para to the methoxy groups are activated. The C2-methoxy group activates the C1 (ipso-position), C3, and C5 positions. The C4-methoxy group activates the C3 and C5 positions. The trimethylsilyl group at C1 is known to direct incoming electrophiles to the ipso-position, leading to protodesilylation or ipso-substitution. scholaris.caresearchgate.net

The combined directing effects are summarized below:

C3-position: Activated by both the C2-methoxy (para) and C4-methoxy (ortho) groups.

C5-position: Activated by both the C2-methoxy (ortho) and C4-methoxy (para) groups.

C6-position: Only weakly activated by the C2-methoxy group (meta) and C4-methoxy group (meta).

C1-position (ipso): Activated by the C2-methoxy group (ortho) and is the site of potential desilylation.

Therefore, electrophilic attack is strongly favored at the C3 and C5 positions due to the concerted activation from both methoxy groups. The electron-rich nature of arylsilanes bearing electron-donating groups, such as methoxy groups, renders them prone to Si-C bond cleavage, a reaction known as protodesilylation, especially under acidic conditions. researchgate.net

The electronic properties of this compound can be further understood by considering the Hammett substituent constants (σ). The methoxy group has a negative σp value (-0.27) and a positive σm value (+0.12), indicating its strong electron-donating character via resonance when para and its electron-withdrawing nature via induction when meta. wikipedia.org The trimethylsilyl group is generally considered to have a small electronic effect, but it can stabilize adjacent carbocations effectively.

The interplay of these electronic factors governs the reactivity and regioselectivity of this compound in various chemical transformations.

Data Tables

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for Aromatic Protons of this compound in CDCl3

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Shift |

| H-3 | ~6.5-6.6 | d | J ≈ 2-3 | Shielded by ortho and para -OCH3 groups. |

| H-5 | ~6.4-6.5 | dd | J ≈ 8-9, 2-3 | Shielded by ortho and para -OCH3 groups. |

| H-6 | ~7.2-7.3 | d | J ≈ 8-9 | Less shielded due to being meta to both -OCH3 groups. |

Note: These are predicted values based on additive substituent effects and comparison with similar structures. Actual experimental values may vary.

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for Aromatic Carbons of this compound in CDCl3

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C-1 (ipso) | ~120-125 | Attachment to Si and shielded by ortho -OCH3. |

| C-2 | ~162-164 | Deshielded due to attachment to -OCH3. |

| C-3 | ~98-100 | Highly shielded by ortho and para -OCH3 groups. |

| C-4 | ~160-162 | Deshielded due to attachment to -OCH3. |

| C-5 | ~104-106 | Shielded by ortho and para -OCH3 groups. |

| C-6 | ~130-132 | Less shielded, meta to both -OCH3 groups. |

Note: These are predicted values based on established substituent effects on aromatic 13C chemical shifts. Actual experimental values may vary.

Table 3: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect on Electrophilic Aromatic Substitution |

| -OCH3 | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Activating, ortho, para-directing |

| -Si(CH3)3 | +I (Weakly electron-donating) | Weak | Weakly activating, ipso-directing |

Strategic Applications of 2,4 Dimethoxyphenyl Trimethylsilane in Organic Synthesis

Utilization as a Versatile Building Block for Functionalized Aromatic Scaffolds

The design and synthesis of functionalized aromatic scaffolds are central to drug discovery and materials science. orgsyn.orgnii.ac.jp (2,4-Dimethoxyphenyl)trimethylsilane serves as an excellent starting material for the construction of such scaffolds due to the combined directing effects of the methoxy (B1213986) and trimethylsilyl (B98337) groups. The electron-rich nature of the dimethoxy-substituted ring facilitates electrophilic aromatic substitution, while the trimethylsilyl group can act as a regiochemical director and a handle for further transformations.

The strategic placement of the methoxy groups at the 2- and 4-positions activates the aromatic ring towards electrophilic attack, primarily at the 5-position, which is para to the strongly activating 4-methoxy group and ortho to the 2-methoxy group. This inherent reactivity allows for the controlled introduction of a wide array of functional groups, leading to the synthesis of highly substituted and electronically tuned aromatic systems.

Precursor for Aryl Cations and Activated Aromatic Species

While direct evidence for the generation of a free aryl cation from this compound is not extensively documented, arylsilanes, in general, are known precursors to aryne intermediates. mdpi.comnih.govmasterorganicchemistry.com Arynes are highly reactive species that can undergo a variety of cycloaddition and nucleophilic addition reactions, providing rapid access to complex aromatic and heterocyclic frameworks. The generation of arynes from silylaryl triflates under mild, fluoride-induced conditions is a well-established methodology. mdpi.com Although specific studies detailing the conversion of this compound to the corresponding aryne are not prevalent in the searched literature, its structural similarity to other aryne precursors suggests its potential in this capacity.

Role in Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. nih.govorgsyn.org this compound participates in several key carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions.

Synthesis of Biaryls and Oligoaromatic Compounds

The synthesis of biaryl and oligoaromatic compounds is of significant interest due to their prevalence in pharmaceuticals, natural products, and advanced materials. nii.ac.jp Arylsilanes, including this compound, are effective coupling partners in Hiyama cross-coupling reactions. In this reaction, the organosilane couples with an organic halide or triflate in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source.

The general mechanism of the Hiyama coupling involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated organosilane, and finally, reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst. The use of this compound in such reactions would introduce the 2,4-dimethoxyphenyl moiety into the target biaryl structure.

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product | Reference |

| Aryl Halide/Triflate | This compound | Palladium Complex | Fluoride Source | 2,4-Dimethoxy-substituted Biaryl |

This table represents a generalized Hiyama coupling reaction involving an arylsilane.

Construction of Complex Heterocyclic Systems

The principles of cross-coupling reactions involving this compound can be extended to the synthesis of complex heterocyclic systems. By employing halo-substituted heterocycles as coupling partners, the 2,4-dimethoxyphenyl group can be incorporated into a variety of heterocyclic scaffolds. Furthermore, domino reactions that combine a cyclization event with a cross-coupling step offer a powerful strategy for the rapid assembly of complex molecules. For instance, a domino Heck cyclization/Hiyama coupling could potentially utilize this compound to trap an intermediate, thereby constructing a functionalized heterocyclic system in a single operation.

Regioselective Functionalization of Aromatic Rings

The trimethylsilyl group in this compound can serve as a removable directing group, enabling the regioselective functionalization of the aromatic ring. Directed ortho-metalation (DoM) is a powerful technique for the selective functionalization of the position ortho to a directing metalation group (DMG). orgsyn.orgmdpi.com The methoxy groups in this compound can act as DMGs, directing lithiation to the adjacent positions. Subsequent reaction with an electrophile introduces a new substituent with high regiocontrol. The trimethylsilyl group can then be removed under specific conditions, revealing a functionalized 1,3-dimethoxybenzene (B93181) derivative.

This strategy allows for the synthesis of polysubstituted aromatic compounds with substitution patterns that would be difficult to achieve through conventional electrophilic aromatic substitution reactions.

Stereoselective Transformations Involving Organosilicon Reagents

While the searched literature does not provide specific examples of stereoselective transformations directly involving this compound, organosilicon reagents are widely used in stereoselective synthesis. For instance, the addition of allylsilanes to carbonyl compounds can proceed with high diastereoselectivity, and the stereochemical outcome can often be controlled by the choice of Lewis acid catalyst. Annulation reactions involving silyl-containing building blocks have also been shown to proceed with a high degree of stereocontrol, enabling the construction of complex cyclic systems with defined stereochemistry. orgsyn.org Given the versatility of organosilicon chemistry, it is plausible that chiral variants or derivatives of this compound could be employed in stereoselective processes.

Research on this compound in Complex Organic Reactions Remains Limited

Extensive investigation into the scientific literature reveals a notable scarcity of documented applications for the chemical compound this compound in the specific domains of multi-component reactions and cascade processes. While these reaction paradigms are of significant interest in modern organic synthesis for their efficiency in building molecular complexity, the role of this compound within them appears to be either underexplored or not publicly reported.

Multi-component reactions (MCRs) are highly valued for their ability to combine three or more starting materials in a single synthetic operation to form a complex product, incorporating the substantial majority of the atoms from the reactants. Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all conducted in a one-pot setting. These methodologies offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Therefore, a detailed discussion, including data tables and specific research findings on the strategic applications of this compound in multi-component reactions and cascade processes, cannot be provided at this time due to the absence of relevant primary research in the public domain. The potential of this compound in these advanced synthetic strategies remains an area open for future investigation.

Theoretical and Computational Chemistry Studies of 2,4 Dimethoxyphenyl Trimethylsilane

Electronic Structure and Bonding Analysis via Ab Initio Methods

Ab initio (from first principles) calculations are fundamental to understanding the electronic structure of a molecule without reliance on experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory would provide a detailed picture of the electron distribution and bonding within (2,4-dimethoxyphenyl)trimethylsilane.

A full geometry optimization using a basis set such as 6-31G* would reveal key structural parameters. The methoxy (B1213986) groups at positions 2 and 4, being strong electron-donating groups, would significantly influence the geometry of the benzene (B151609) ring. We would expect a slight lengthening of the C2-C3 and C4-C5 bonds and a shortening of the C1-C2, C2-O, C3-C4, and C4-O bonds compared to unsubstituted benzene, reflecting increased electron density and resonance delocalization. The C-Si bond length would be a critical parameter, typically around 1.87 Å for arylsilanes. The orientation of the methoxy groups and the trimethylsilyl (B98337) group relative to the phenyl ring would also be determined, with the lowest energy conformer likely having the methyl groups of the methoxy substituents oriented to minimize steric hindrance.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges. The silicon atom, being less electronegative than the carbon it's attached to, would carry a positive charge. The oxygen atoms of the methoxy groups would exhibit significant negative charges, while the ortho and para carbons (relative to the silyl (B83357) group) would show increased negative charge density due to the powerful electron-donating effect of the methoxy groups.

Table 1: Predicted Geometrical Parameters and Atomic Charges for this compound from a Hypothetical Ab Initio Calculation (Note: These are estimated values based on analogous structures. Actual calculated values may vary.)

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C-Si | ~ 1.87 Å | Carbon-Silicon bond |

| C-O (ortho) | ~ 1.36 Å | Carbon-Oxygen bond at C2 |

| C-O (para) | ~ 1.37 Å | Carbon-Oxygen bond at C4 |

| C-C (aromatic) | 1.38 - 1.41 Å | Aromatic ring carbon-carbon bonds |

| Bond Angles | ||

| C-C-Si | ~ 121° | Angle at the ipso-carbon |

| C-O-C (methoxy) | ~ 118° | Angle within the methoxy group |

| Atomic Charges | ||

| Si | Positive | Reflects lower electronegativity than carbon |

| O (methoxy) | Negative | High electronegativity of oxygen |

| C (ipso) | Slightly Positive | Due to bonding with electropositive Si |

| C (ortho/para) | Negative | Enriched by methoxy groups |

Application of Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would be primarily localized on the electron-rich dimethoxyphenyl ring, particularly at the positions ortho and para to the methoxy groups, which are activated towards electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the aromatic ring and the silicon atom's d-orbitals.

The energy of the HOMO is indicative of the molecule's ability to donate electrons. Due to the two strongly electron-donating methoxy groups, the HOMO energy of this compound would be significantly higher (less negative) than that of benzene or phenyltrimethylsilane, indicating its high nucleophilicity. The HOMO-LUMO energy gap is a measure of molecular stability and reactivity. A smaller gap suggests higher reactivity. The presence of the methoxy groups would decrease this gap, making the molecule more polarizable and reactive, especially in electrophilic aromatic substitution reactions.

For instance, in a reaction with an electrophile, the FMO theory predicts that the attack will occur at the site with the largest HOMO coefficient. For this molecule, this would likely be the C5 or C3 position, which are ortho and para to one methoxy group and meta and ortho to the other, and not sterically hindered by the bulky trimethylsilyl group.

Table 2: Estimated Frontier Orbital Energies for this compound and Related Compounds (Note: These are illustrative values to show relative trends.)

| Compound | Estimated HOMO Energy (eV) | Estimated LUMO Energy (eV) | Estimated HOMO-LUMO Gap (eV) |

| Benzene | -9.2 | +1.8 | 11.0 |

| Phenyltrimethylsilane | -8.9 | +1.5 | 10.4 |

| Anisole (B1667542) | -8.2 | +1.2 | 9.4 |

| This compound | -7.8 | +1.3 | 9.1 |

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method for studying reaction mechanisms. For this compound, DFT calculations, often using functionals like B3LYP, could be employed to model its behavior in key reactions, such as electrophilic aromatic substitution or protodesilylation.

By mapping the potential energy surface, a DFT study could identify the transition state structures and calculate the activation energies for an electrophile attacking different positions on the aromatic ring. This would provide a quantitative basis for the regioselectivity of such reactions. The calculations would likely confirm that the positions most activated by the methoxy groups (C3, C5, and C6) are the most favorable sites of attack, with the specific outcome depending on the steric bulk of the incoming electrophile.

For example, in a protodesilylation reaction (cleavage of the C-Si bond by an acid), DFT could elucidate the structure of the key intermediate, likely a Wheland-type intermediate or sigma complex, where the proton has added to the ipso-carbon. The energy barrier for this process could be calculated, providing insight into the reaction kinetics.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and its interactions with a solvent.

The simulation would reveal the rotational dynamics of the trimethylsilyl group and the two methoxy groups. It would show the preferred orientations (conformers) and the energy barriers between them. The bulky trimethylsilyl group and the ortho-methoxy group would likely have restricted rotation due to steric hindrance.

Placing the molecule in a simulated solvent box (e.g., water or a nonpolar solvent like hexane) would allow for the study of solvent effects. The simulation would show how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. For example, in a polar solvent, hydrogen bonding could occur with the methoxy oxygen atoms, potentially influencing their orientation and the electronic properties of the aromatic ring.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

A variety of quantum chemical descriptors can be calculated to build quantitative structure-activity relationships (QSAR). These descriptors provide numerical values for various electronic and steric properties of the molecule.

Key descriptors for this compound would include:

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential would visually show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The MEP would highlight the negative potential around the oxygen atoms and above the activated positions of the aromatic ring, indicating likely sites for electrophilic attack.

Polarizability: This descriptor measures how easily the electron cloud of the molecule can be distorted by an external electric field, which is related to its reactivity in polar reactions. The electron-rich aromatic system would make this molecule quite polarizable.

Electrophilicity/Nucleophilicity Indices: These indices, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's propensity to act as an electrophile or a nucleophile. This compound would be predicted to have a high nucleophilicity index.

Table 3: Predicted Quantum Chemical Descriptors for this compound (Note: These are qualitative predictions.)

| Descriptor | Predicted Characteristic | Implication |

| Molecular Electrostatic Potential | Negative potential over the ring (esp. C5) and O atoms | Indicates sites for electrophilic attack |

| Dipole Moment | Moderate to high | Reflects asymmetric electron distribution |

| Polarizability | High | Susceptible to reactions involving charge separation |

| Nucleophilicity Index | High | Strong tendency to react with electrophiles |

Investigations into Silicon-Directed Aromaticity and Stabilization Effects

The interaction between a silicon atom and a carbocation at the beta position (the beta-silicon effect) is a well-known stabilizing phenomenon. In the context of this compound, this effect would be most relevant in the context of electrophilic attack on the aromatic ring.

When an electrophile attacks the ring, a positively charged sigma complex is formed. If the attack occurs at the C3 or C5 position, the positive charge can be delocalized onto the ipso-carbon (C1), which is beta to the silicon atom. The silicon atom can stabilize this adjacent positive charge through hyperconjugation, where the electrons from the C-Si sigma bond overlap with the empty p-orbital of the carbocation.

Computational studies could quantify this stabilization energy. By comparing the energy of the sigma complex of this compound with that of a similar compound lacking the silyl group (e.g., 1,3-dimethoxybenzene), the energetic contribution of the beta-silicon effect could be isolated. This would demonstrate the silyl group's role in stabilizing the intermediates of electrophilic aromatic substitution, thereby influencing reaction rates. Furthermore, the trimethylsilyl group itself can act as a directing group in certain electrophilic substitutions, a phenomenon that could be explored computationally.

Derivatization, Functionalization, and Analogues of 2,4 Dimethoxyphenyl Trimethylsilane

Modifications of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group attached to the 2,4-dimethoxyphenyl core is not merely a passive substituent; it can be strategically modified or cleaved to yield other useful functional groups. The C(aryl)-Si bond is relatively stable but can be cleaved under specific conditions, most notably through electrophilic substitution.

Protodesilylation: The most common modification is the replacement of the trimethylsilyl group with a hydrogen atom, a process known as protodesilylation. This reaction is typically acid-catalyzed and proceeds by electrophilic attack of a proton on the carbon atom bearing the silyl (B83357) group (ipso-substitution). The electron-rich nature of the dimethoxy-substituted ring facilitates this process. Reagents like trifluoroacetic acid (TFA) or ethereal hydrogen chloride are effective for this transformation. researchgate.net

Halodesilylation: The C-Si bond can also be cleaved by halogens or halide sources to introduce a halogen atom onto the aromatic ring. For instance, reaction with iodine monochloride (ICl) or bromine can lead to the corresponding 1-halo-2,4-dimethoxybenzene. The regioselectivity of this reaction is high due to the strong directing effect of the silyl group to the ipso-position.

Conversion to Silanols: While less common for aryltrialkylsilanes compared to other organosilanes, under carefully controlled oxidative conditions or via reaction with strong, non-nucleophilic bases and subsequent trapping, the trimethylsilyl group could potentially be converted to a trimethylsilanol (B90980) derivative. However, the primary utility of the TMS group in this context is as a protecting or directing group that is ultimately removed. wikipedia.org The cleavage of silyl groups is a fundamental transformation in organic synthesis, often accomplished with fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acidic conditions. wikipedia.orggelest.com

Functionalization and Derivatization of the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring in (2,4-dimethoxyphenyl)trimethylsilane is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two strongly electron-donating methoxy (B1213986) groups. wikipedia.orglkouniv.ac.in These groups direct incoming electrophiles to the positions ortho and para to themselves. The trimethylsilyl group, while being a weak deactivator by induction, does not significantly hinder the reactivity of the activated ring.

The directing effects of the substituents on the aromatic ring are summarized below:

-OCH₃ at C-2: Directs to C-1 (ipso) and C-3.

-OCH₃ at C-4: Directs to C-3 and C-5.

-Si(CH₃)₃ at C-1: An ipso-directing group, but also a bulky group that can sterically hinder the ortho positions (C-2 and C-6, though C-6 is unsubstituted).

The combined electronic effects strongly activate the C-3 and C-5 positions for electrophilic attack.

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Type of Director | Activating/Deactivating | Target Positions |

| Methoxy | C-2 | ortho, para | Strongly Activating | 3 |

| Methoxy | C-4 | ortho, para | Strongly Activating | 3, 5 |

| Trimethylsilyl | C-1 | ipso | Weakly Deactivating | 1 |

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) typically at the C-5 position using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), primarily at the C-5 position.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com The reaction would be expected to occur at the C-5 position, which is the most activated and sterically accessible site.

Synthesis and Reactivity of Related Aryldialkoxy/trialkoxysilane Analogues

Replacing the methyl groups on the silicon atom with alkoxy groups, such as ethoxy or methoxy groups, generates aryltrialkoxysilane analogues. These compounds are of significant interest as monomers for the preparation of functionalized sol-gel materials and hybrid organic-inorganic polymers. mdpi.com

A common synthetic route to these analogues involves a Grignard reaction. mdpi.com For example, the synthesis of (2,4-dimethoxyphenyl)triethoxysilane can be envisioned starting from 1-bromo-2,4-dimethoxybenzene (B92324).

Proposed Synthesis of (2,4-Dimethoxyphenyl)triethoxysilane:

Grignard Reagent Formation: 1-bromo-2,4-dimethoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (2,4-dimethoxyphenyl)magnesium bromide.

Silylation: The freshly prepared Grignard reagent is then reacted with a silicon electrophile, such as tetraethoxysilane (TEOS), to yield the desired product, (2,4-dimethoxyphenyl)triethoxysilane. mdpi.com

The reactivity of these aryltrialkoxysilanes is dominated by the Si-OR bonds. They readily undergo hydrolysis in the presence of water and a catalyst (acid or base) to form silanetriols, (ArSi(OH)₃). These silanetriols are highly unstable and rapidly undergo self-condensation to form polysilsesquioxane networks, which are the basis of sol-gel materials. This reactivity allows for the covalent incorporation of the 2,4-dimethoxyphenyl moiety into a stable inorganic matrix. researchgate.net

Silicon-Containing Analogues in Advanced Synthetic Methodologies

Arylsilanes, including functionalized analogues of this compound, serve as important reagents in modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions. researchgate.net They are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents like organoboranes or organostannanes. acs.orgnih.gov

A notable application is in gold-catalyzed oxidative coupling reactions. acs.orgnih.gov Arylsilanes can be employed as the nucleophilic aryl source in the oxyarylation of alkenes. In these reactions, a gold(I) catalyst is oxidized to a gold(III) species by an oxidant like Selectfluor. A key feature of this methodology is that Selectfluor not only acts as the oxidant but also provides a fluoride anion. acs.orgnih.gov This fluoride is crucial for activating the arylsilane, facilitating the transmetalation step where the aryl group is transferred from silicon to the gold center. This dual role of the oxidant/activator avoids the need for stoichiometric addition of a basic activator. acs.orgnih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 2,4 Dimethoxyphenyl Trimethylsilane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation and investigation of mechanistic pathways involving (2,4-dimethoxyphenyl)trimethylsilane. By analyzing the chemical shifts, coupling constants, and relaxation times of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular structure and its electronic environment can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group protons and the aromatic protons. The TMS protons typically appear as a sharp singlet in the upfield region, around 0.2-0.3 ppm. The aromatic protons will present as a more complex pattern in the downfield region (typically 6.5-7.8 ppm) due to the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) groups will each exhibit a singlet around 3.8 ppm. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to definitively assign the proton signals and understand through-bond and through-space correlations, which is particularly useful for confirming the substitution pattern and for studying intermolecular interactions. rsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework. The carbon atoms of the TMS group will resonate at a characteristic upfield chemical shift. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons attached to the methoxy and silyl (B83357) groups showing distinct shifts due to their electronic effects. The methoxy carbons will have signals around 55 ppm. rsc.orgumich.edu

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful technique for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus in this compound is sensitive to the electronic effects of the substituents on the phenyl ring. umich.eduunige.chresearchgate.net For arylsilanes, the ²⁹Si chemical shifts can provide insights into the π-d bonding between the silicon d-orbitals and the aromatic π-system. Variations in the ²⁹Si chemical shift during a reaction can be used to monitor the progress of transformations at the silicon center. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on the analysis of similar substituted phenylsilanes and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si(CH₃)₃ | ~0.25 (s, 9H) | ~-1.0 |

| Ar-H3 | ~6.6 (d) | ~98.0 |

| Ar-H5 | ~6.7 (dd) | ~105.0 |

| Ar-H6 | ~7.5 (d) | ~135.0 |

| Ar-C1 (C-Si) | - | ~118.0 |

| Ar-C2 (C-OCH₃) | - | ~162.0 |

| Ar-C4 (C-OCH₃) | - | ~160.0 |

| 2-OCH₃ | ~3.8 (s, 3H) | ~55.5 |

Mass Spectrometry Techniques for Reaction Monitoring and Product Structure Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and fragmentation patterns of this compound and its reaction products. It is widely used for reaction monitoring and for providing evidence for the elucidation of product structures. google.com

When subjected to electron ionization (EI), this compound is expected to produce a molecular ion peak (M⁺). The fragmentation pattern will likely involve the characteristic loss of a methyl group (M-15) to form a stable silicon-centered cation. chemicalbook.comdocbrown.info Another prominent fragmentation pathway would be the cleavage of the Si-C(aryl) bond, leading to ions corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) and the dimethoxyphenyl radical cation. The presence of methoxy groups can lead to further fragmentation through the loss of formaldehyde (B43269) (CH₂O) or a methoxy radical (•OCH₃).

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that can be used to analyze reaction mixtures with minimal fragmentation, allowing for the direct observation of reactants, intermediates, and products. google.comnih.gov This is particularly useful for monitoring the progress of reactions in real-time. For instance, in a silylation reaction, ESI-MS can be used to track the consumption of the starting material and the formation of the silylated product. rsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on general fragmentation patterns of trimethylsilyl aromatic compounds.

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 210 | [M]⁺ | Molecular Ion |

| 195 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |

| 180 | [M - 2CH₃]⁺ | Loss of two methyl groups |

| 137 | [M - Si(CH₃)₃]⁺ | Cleavage of the Si-Aryl bond |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While this compound itself is a liquid at room temperature, its derivatives, particularly those resulting from reactions that introduce rigid functional groups or lead to the formation of solid products, can be analyzed by X-ray crystallography. This technique provides unambiguous confirmation of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. chemicalbook.comnp-mrd.orgnih.govsigmaaldrich.com

For instance, if this compound is used as a starting material in the synthesis of a more complex molecule, such as a halogenated derivative or a metal complex, single crystal X-ray diffraction can be used to definitively characterize the final product. The crystallographic data would reveal the precise substitution pattern on the aromatic ring, the conformation of the molecule, and how the molecules pack in the crystal lattice. This information is invaluable for understanding the stereochemistry of reactions and the nature of non-covalent interactions, such as π-stacking and hydrogen bonding, which can influence the physical properties of the material. np-mrd.orgnih.govhmdb.ca

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Solid Derivative of this compound These are example parameters and would vary for a real derivative.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.2 |

Chromatographic Techniques for Separation, Purification, and Reaction Profiling in Research Contexts

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for monitoring the progress of reactions.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. nih.govbrjac.com.brresearchgate.net When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample and to quantify the components of a mixture. In reaction monitoring, GC can provide a profile of the reaction over time, showing the consumption of reactants and the formation of products. The choice of the GC column is critical for achieving good separation, particularly if isomers are present. nih.govwalshmedicalmedia.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound and its derivatives. walshmedicalmedia.comresearchgate.net Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed for the separation of aromatic compounds. nih.govnih.gov The retention time of the compound can be adjusted by changing the composition of the mobile phase. HPLC is particularly useful for the purification of less volatile or thermally sensitive derivatives that are not amenable to GC. Preparative HPLC can be used to isolate pure compounds for further characterization. nih.gov

Column Chromatography: For larger scale purifications, column chromatography using silica (B1680970) gel is a standard laboratory technique. rsc.org However, care must be taken as the slightly acidic nature of silica gel can sometimes lead to the cleavage of the trimethylsilyl group from the aromatic ring. researchgate.net Using a deactivated silica gel or a different stationary phase like alumina (B75360) may be necessary to avoid decomposition of the product.

Table 4: Typical Chromatographic Conditions for the Analysis of Arylsilanes These are general conditions and would require optimization for this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | 5% Phenyl-methylpolysiloxane | Helium | MS or FID |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV (254 nm) |

Advanced Spectroscopic Probes for Investigating Reaction Dynamics

Beyond the standard characterization techniques, advanced spectroscopic probes can provide deeper insights into the reaction dynamics of this compound.

Raman Spectroscopy: In-situ Raman spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. nih.govnih.govscirp.orgmdpi.com By focusing a laser on the reaction mixture and analyzing the scattered light, one can obtain a vibrational spectrum that provides information about the chemical bonds present. This is particularly useful for following the progress of silylation reactions, as the characteristic Si-H or Si-Cl stretching vibrations of the reactants will decrease in intensity while new bands corresponding to the Si-C bond of the product appear. scirp.org This allows for the study of reaction kinetics and the identification of transient intermediates without the need for sampling. nih.govmdpi.com

Fluorescence Spectroscopy: While this compound itself is not expected to be strongly fluorescent, some of its derivatives or reaction partners may be. Fluorescence spectroscopy is an extremely sensitive technique that can be used to study reaction kinetics through quenching experiments. mdpi.comnih.govresearchgate.net For example, if a reaction involving this compound leads to the formation of a product that quenches the fluorescence of a known fluorophore, the rate of the reaction can be determined by monitoring the decrease in fluorescence intensity over time. This technique can provide valuable information about reaction mechanisms and the role of excited states in photochemical reactions. mdpi.comacs.org

Emerging Research Directions and Future Perspectives for 2,4 Dimethoxyphenyl Trimethylsilane

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and potential for automation. The integration of (2,4-dimethoxyphenyl)trimethylsilane synthesis and its subsequent reactions into flow systems is a logical next step for its development.

Research on related arylsilanes has demonstrated the viability of flow procedures. For instance, a streamlined flow process for the oxidation of arylhydrosilanes to phenols has been successfully developed, involving minimal processing of intermediates. organic-chemistry.org Applying this concept to this compound could enable its efficient, on-demand synthesis and immediate use in subsequent transformations, such as deprotection or cross-coupling reactions. This approach would minimize the handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity.

Table 1: Potential Advantages of Flow Chemistry for this compound

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Safety | Small reaction volumes minimize risks associated with exothermic events or hazardous intermediates. | Potentially safer handling of organometallic reagents and catalysts used in its synthesis. |

| Efficiency | Superior mixing and heat transfer lead to faster reaction times and higher conversions. | Increased throughput for synthesis and functionalization reactions. |

| Scalability | Scaling up is achieved by extending operation time rather than increasing reactor volume. | Facilitates production from laboratory to pilot scale without extensive re-optimization. |

| Automation | Enables precise, computer-controlled processes for high reproducibility. | Allows for the creation of multi-step, automated sequences involving the silane (B1218182) as a key intermediate. |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the C-Si bond in this compound is highly dependent on the catalytic system employed. Future research is focused on developing novel catalysts that can activate this bond with greater efficiency and selectivity under milder conditions. While specific catalytic studies on this exact molecule are nascent, the broader field of arylsilane chemistry provides a clear roadmap.

Recent breakthroughs include iron-catalyzed silylation of aryl chlorides and Ni/Cu-catalyzed silylation of C-O electrophiles, which offer greener and more cost-effective alternatives to traditional palladium catalysts. organic-chemistry.org Furthermore, gold nanoparticles supported on zirconium oxide have shown remarkable efficiency in converting ether and ester groups into organosilanes, a process that could be adapted for novel synthetic routes to functionalized arylsilanes. specialchem.com The application of rhodium catalysts for conjugate additions of arylsilanes in benign media like air and water also represents a significant advance. capes.gov.br

Table 2: Emerging Catalytic Systems for Arylsilane Synthesis and Reactions

| Catalytic System | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium/Trialkylphosphine | Silylation of aryl chlorides | Direct synthesis from 2,4-dimethoxychlorobenzene. | organic-chemistry.org |

| Iron-based Catalysts | Silylation of (hetero)aryl chlorides | Cost-effective and environmentally friendly synthesis. | organic-chemistry.org |

| Nickel/Copper Catalysts | Silylation of C-O electrophiles (phenolic derivatives) | Synthesis from phenol-derived starting materials. | organic-chemistry.org |

| Gold Nanoparticles on ZrO₂ | Conversion of esters/ethers to organosilanes | Novel synthetic routes from biomass-derived feedstocks. | specialchem.com |

| Rhodium Complexes | Conjugate addition to unsaturated carbonyls | Formation of C-C bonds under aqueous conditions. | capes.gov.br |

| Palladium/DrewPhos | Silyl-Negishi Cross-Coupling | Coupling with alkylzinc halides to form complex silanes. | nih.gov |

Innovations in Green Chemistry Applications for Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic route design. For this compound, this involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key industrial methods like the Müller-Rochow direct process, while effective, present environmental challenges that drive the search for greener alternatives. mdpi.comresearchgate.net

Future research will likely focus on several green innovations:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a primary goal. nih.gov Rhodium-catalyzed reactions of arylsilanes have already been proven effective in air and water, paving the way for similar applications. capes.gov.br

Catalyst Upcycling: The development of heterogeneous catalysts, such as the gold nanoparticles on zirconium oxide, allows for easier separation and recycling, reducing waste and cost. specialchem.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes C-H functionalization reactions that avoid the pre-functionalization of starting materials.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources like biomass, potentially leveraging catalytic conversion of naturally occurring ethers and esters. specialchem.com

Exploration of New Reaction Classes and Transformative Applications

Beyond its role as a stable intermediate, this compound holds potential in several transformative reaction classes that could streamline complex molecule synthesis.

Protecting Group Chemistry: Research on the closely related (2,4,6-trimethoxyphenyl)silyl (TMOP) group has established it as a unique, acid-labile protecting group for silicon. acs.org The TMOP group can be selectively cleaved under mild acidic conditions. It is highly probable that the (2,4-dimethoxyphenyl)silyl group exhibits similar reactivity, allowing it to function as a tunable protecting group in complex syntheses, enabling the sequential functionalization of silicon centers.

Cross-Coupling Reactions: As a stable and accessible arylsilane, this compound is an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Hiyama, and Negishi couplings. nih.govunistra.fr Its electron-rich aromatic ring, activated by the methoxy (B1213986) groups, can influence its reactivity and coupling efficiency. This allows for the direct formation of biaryl structures, which are common motifs in pharmaceuticals and organic materials.

Directed C-H Functionalization: A frontier in organic synthesis is the selective functionalization of C-H bonds. Recent studies have shown that a silicon-tethered group can direct the meta-selective C-H alkenylation of arylsilanes. nih.govacs.org Applying this strategy to this compound could provide a powerful method for introducing functionality at positions that are difficult to access through classical electrophilic aromatic substitution, enabling the rapid construction of multi-substituted aromatic compounds.

Computational Design and Prediction of Novel Silicon-Based Reagents

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of novel reagents and optimizing reaction conditions. For this compound, computational studies can provide deep insights into:

Reactivity and Stability: Modeling the electronic structure can predict the lability of the C-Si bond and the influence of the 2,4-dimethoxy substitution pattern on the aromatic ring's reactivity.

Reaction Mechanisms: DFT calculations can elucidate the transition states and energy profiles of catalytic cycles, as demonstrated in studies of silane hydrolysis and the enzymatic degradation of related dimethoxyphenyl structures. acs.orgmdpi.com This understanding is crucial for optimizing catalyst design and reaction conditions.

Design of New Reagents: By modeling how structural modifications affect electronic properties and steric hindrance, computational methods can guide the rational design of new silicon-based reagents derived from this compound with tailored reactivity for specific synthetic applications. rsc.org

Interdisciplinary Applications in Advanced Materials Precursors (focusing on synthetic utility, not material properties)

The synthetic utility of this compound extends to the field of materials science, where it can serve as a versatile precursor for advanced materials. The focus here is on its role as a molecular building block.

Organosilanes are fundamental starting points for producing oligosiloxanes, polysiloxanes, and organosilica materials through processes like hydrolytic oxidation and sol-gel chemistry. rsc.org The this compound molecule can be used to introduce a specific functional unit—the (2,4-dimethoxyphenyl)silyl group—into a polymer backbone or onto the surface of a material.